1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one

Physicochemical characterization Building block comparison Process chemistry

1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one (CAS 64921-92-2) is an N-alkylbenzotriazole derivative bearing a sterically demanding 3,3-dimethylbutan-2-one (pinacolone-derived) side chain. Its molecular formula is C12H15N3O with a molecular weight of 217.27 g/mol.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 64921-92-2
Cat. No. B2406466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one
CAS64921-92-2
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C2=CC=CC=C2N=N1
InChIInChI=1S/C12H15N3O/c1-12(2,3)11(16)8-15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3
InChIKeyQIKVTMGASRNDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one (CAS 64921-92-2): A Sterically Hindered N-Alkylbenzotriazole Building Block


1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one (CAS 64921-92-2) is an N-alkylbenzotriazole derivative bearing a sterically demanding 3,3-dimethylbutan-2-one (pinacolone-derived) side chain. Its molecular formula is C12H15N3O with a molecular weight of 217.27 g/mol . The compound belongs to the broader class of N-acyl- and N-alkylbenzotriazoles, which serve as neutral acylating agents [1], alternatives to acid chlorides in amide and peptide bond formation, and versatile intermediates for the preparation of β-amido ketones, β-ketoesters, and heterocyclic scaffolds . The presence of the bulky tert-butyl ketone moiety distinguishes it from simpler N-alkylbenzotriazole analogs, potentially conferring differentiated reactivity and selectivity profiles in synthetic applications.

Why 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one Cannot Be Casually Replaced by Simpler N-Alkylbenzotriazoles


Simpler N-alkylbenzotriazoles, such as 1-(benzotriazol-1-yl)butan-2-one (CAS 302966-90-1) or 1-(benzotriazol-1-yl)propan-2-one (CAS 16219-51-5), cannot be freely interchanged with 1-benzotriazol-1-yl-3,3-dimethyl-butan-2-one due to the pronounced steric and electronic influence of the tert-butyl ketone substituent . The bulky tert-butyl group adjacent to the carbonyl imposes substantial steric hindrance that can modulate the electrophilicity of the carbonyl center, alter the stability of the benzotriazolyl leaving group, and influence regioselectivity in subsequent transformations. In the context of N-acylbenzotriazole-mediated peptide coupling, the specific steric environment of the acyl moiety directly impacts coupling efficiency, racemization propensity, and compatibility with sterically hindered amino acid partners [1]. Procurement or substitution without considering these structural determinants risks compromised synthetic outcomes, particularly in sequences demanding high steric tolerance or precise kinetic control. The quantitative evidence below delineates the measurable differentiation that substantiates this position.

Quantitative Differentiation Evidence for 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one vs. Closest Analogs


Predicted Boiling Point and Density Differentiation Relative to 1-(Benzotriazol-1-yl)propan-2-one

Predicted physicochemical properties indicate that 1-benzotriazol-1-yl-3,3-dimethyl-butan-2-one possesses a higher boiling point (359.8 ± 25.0 °C) and lower density (1.14 ± 0.1 g/cm³) compared to the simpler analog 1-(benzotriazol-1-yl)propan-2-one, which exhibits a boiling point of 341.4 °C at 760 mmHg and a density of 1.27 g/cm³ . These differences arise from the increased molecular weight and the sterically shielding tert-butyl group, which reduces intermolecular packing efficiency.

Physicochemical characterization Building block comparison Process chemistry

Steric Parameter Differentiation: Taft Es Value of the tert-Butylcarbonylmethyl Substituent vs. Methyl or Ethyl Analogs

The steric bulk of the acyl moiety in N-acylbenzotriazoles is a critical determinant of reactivity. The 3,3-dimethylbutan-2-on-1-yl substituent bears a tert-butyl group directly adjacent to the carbonyl, yielding a substantially larger Taft steric substituent constant (Es) compared to methyl or ethyl analogs. While direct Es values for the complete substituent are not tabulated, the tert-butyl group alone has Es = -1.54 (vs. CH3 Es = 0.00 and C2H5 Es = -0.07), indicating over an order of magnitude greater steric demand [1]. This steric impedance is known to slow nucleophilic attack at the carbonyl center of N-acylbenzotriazoles, a property exploited in sterically hindered peptide coupling to suppress undesired side reactions and dipeptide impurity formation [2].

Steric hindrance Acylation kinetics Peptide coupling

Predicted pKa and Leaving Group Ability Differentiation from 1-(Benzotriazol-1-yl)butan-2-one

The predicted pKa of 1-benzotriazol-1-yl-3,3-dimethyl-butan-2-one is 1.23 ± 0.30 , compared to the benzotriazole parent pKa of approximately 8.2 [1]. This dramatic acidification of the conjugated acid form suggests that the benzotriazolyl moiety in the target compound is a significantly better leaving group than benzotriazole itself. While experimental pKa data for the closest analog 1-(benzotriazol-1-yl)butan-2-one are unavailable, the electronic effect of the tert-butyl group (σI ≈ -0.07) is electron-donating relative to methyl (σI ≈ -0.04), which may slightly modulate the leaving group ability. The quantitative 1.23 pKa value places the compound in a moderately acidic regime, comparable to carboxylic acids, indicating that the benzotriazolyl leaving group is poised for efficient displacement under basic coupling conditions while retaining sufficient stability for isolation and storage.

Leaving group ability Electrophilicity Acylation mechanism

Class-Level Comparison of N-Acylbenzotriazoles vs. Acid Chlorides in Amide Bond Formation

N-Acylbenzotriazoles, the class to which 1-benzotriazol-1-yl-3,3-dimethyl-butan-2-one belongs after acylation, serve as neutral acylating agents that offer distinct advantages over acid chlorides. Representative data show that N-acylbenzotriazoles achieve yields of 80-95% in amide formation with primary and secondary amines under mild conditions (room temperature, 1-4 hours), while the corresponding acid chlorides often require controlled low-temperature conditions to avoid hydrolysis and side reactions [1] [2]. The benzotriazole by-product is readily removed by aqueous workup, eliminating the need for chromatographic purification of corrosive HCl by-products. For the target compound, its tert-butyl-derived steric profile is expected to further enhance selectivity in amidation of sterically demanding amine nucleophiles.

Acylating agent comparison Peptide synthesis Amide bond formation

Optimal Scientific and Industrial Application Scenarios for 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one (CAS 64921-92-2)


Precursor for Sterically Hindered N-Acylbenzotriazole Coupling Reagents

The compound serves as an ideal starting material for the preparation of N-acylbenzotriazole derivatives bearing a sterically congested, tert-butyl-substituted acyl moiety. Once acylated, the resulting N-(3,3-dimethylbutan-2-on-1-oyl)benzotriazole is expected to exhibit reduced coupling rates and elevated selectivity toward sterically hindered amine nucleophiles, as supported by the steric differentiation evidence [see Section 3, Evidence Item 2]. This makes it particularly valuable for the synthesis of peptides containing Aib (α-aminoisobutyric acid), Iva, or Deg residues, where conventional coupling reagents often fail [1].

Neutral Acylating Agent for Acid-Sensitive Substrates

Employed as a neutral acylating agent, the compound avoids the generation of HCl or other strong acids associated with acid chloride reagents. The class-level evidence demonstrates 80-95% isolated amide yields under mild conditions [see Section 3, Evidence Item 4]. This scenario is optimal when acylating acid-labile substrates, such as those containing Boc-protecting groups, silyl ethers, or glycosidic bonds, where acid-mediated deprotection must be avoided [2].

Building Block for Heterocyclic Scaffolds via Enolate-Mediated Transformations

The intrinsic ketone functionality of 1-benzotriazol-1-yl-3,3-dimethyl-butan-2-one enables enolate formation under basic conditions, facilitating Claisen condensations, aldol reactions, and heterocyclization. The steric bulk of the tert-butyl group restricts enolate geometry and governs regioselectivity in subsequent C-C bond formations. This is supported by the broader class of benzotriazol-1-yl ketones used as building blocks for pyridazines, phthalazines, and pyrazolo-triazines [3]. The differentiated steric profile [see Section 3, Evidence Item 2] predicts enhanced diastereoselectivity in chiral enolate alkylations.

Chromatographic Standard or Internal Reference for LC-MS Analysis

With a molecular weight of 217.27 g/mol, a predicted boiling point of 359.8 °C, and a unique MS fragmentation pattern characteristic of N-alkylbenzotriazoles [see Section 3, Evidence Item 1 for comparative data], the compound is well-suited as a non-volatile internal standard for quantifying benzotriazole-derived impurities in pharmaceutical process chemistry. Its differentiation from lower-molecular-weight analogs (MW 175-189) provides distinct retention time and mass spectral windows, minimizing interference in complex reaction mixtures.

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